molecular formula C19H15NO B100389 9-(4-Methoxyphenyl)carbazole CAS No. 19264-74-5

9-(4-Methoxyphenyl)carbazole

Cat. No.: B100389
CAS No.: 19264-74-5
M. Wt: 273.3 g/mol
InChI Key: VZQJKWIYMIKLPA-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The addition of a methoxyphenyl group to the carbazole structure enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methoxyphenyl)carbazole typically involves the reaction of carbazole with 4-methoxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(4-Methoxyphenyl)carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Methoxyphenyl)carbazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Uniqueness: 9-(4-Methoxyphenyl)carbazole stands out due to its methoxy group, which enhances its electron-donating properties and improves its solubility in organic solvents. This makes it particularly useful in applications requiring high charge transport and stability .

Properties

IUPAC Name

9-(4-methoxyphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c1-21-15-12-10-14(11-13-15)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQJKWIYMIKLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389351
Record name 9-(4-methoxyphenyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-74-5
Record name 9-(4-Methoxyphenyl)carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19264-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(4-methoxyphenyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[PdCl(π-allyl)]2 (23.1 mg, 0.1 mol %) and cBRIDP (89.0 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 1.6 equivalents) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 1.03 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of MeMgCl (3.22 mol/L, 20.0 mL, 64.4 mmol, 1.02 equivalents) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 4-chloroanisole (7.7 mL, 63.1 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 1 hour under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 16.1 g of N-(4-methoxylphenyl)carbazole as a white powder.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
23.1 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
catalyst
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8.2 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
xylenes
Quantity
66 mL
Type
reactant
Reaction Step Seven
Quantity
7.7 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
8.2 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Synthesis routes and methods II

Procedure details

A mixture of 9H-carbazole (5.51 g, 33 mmol, available from Aldrich, Milwaukee, Wis.), 4-iodoanisole (10 g, 43 mmol, available from Aldrich), powdered potassium carbonate (36.43 g, 264 mmol), copper powder (8.38 g, 132 mmol) and 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane, 0.56 g, 2.1 mmol, obtained from Aldrich) was refluxed in o-dichlorobenzene (30 ml, obtained from Aldrich) under nitrogen for 24 hours. The copper and inorganic salts were filtered. The solvent was removed by distillation. The product, 9-(4-methoxyphenyl)carbazole, was recrystallized, washed with methanol, filtered, and dried. The yield was 8.432 g (93.7%). The 1H-NMR spectrum (300 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 4.04 (s, 3H, OCH3), 7.24-7.63 (m, 8H, Ar.), 8.35-8.40 (m, 4H, Ar.). The 13C-NMR spectrum (75.4 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 55.95 (OCH3), 110.07, 115.44, 120.03, 120.68, 123.53, 126.25, 128.90, 130.65, 141.78, 159.26 (all Ar). The infrared absorption spectrum of the product was characterized by the following the following absorption frequencies (KBr windows, in cm−1): 3040 (C—H Ar), 2900 (C—H Alk), 1250 (C—O—C). The mass spectrum of the product was characterized by the following ions (in m/z): 274 (M+).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.43 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
copper
Quantity
8.38 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

8.10 g (48.5 mmol) of carbazole, 12.50 g (53.4 mmol) of 4-iodoanisole, 0.38 g (6.08 mmol) of copper powder, 4.28 g (16.2 mmol) of 18-crown-6-ether and 7.24 g (53.4 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 100 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 24 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of ethanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 6.0 g of a white crystal.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.38 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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